molecular formula C27H23FN4O3S B2375998 2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2320268-35-5

2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2375998
CAS No.: 2320268-35-5
M. Wt: 502.56
InChI Key: UKTPEIJVHFYKIQ-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .


Molecular Structure Analysis

The compound contains several functional groups, including a benzyloxy group, an oxadiazole ring, a thioether linkage, a fluoro group, and a quinazolinone core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the benzyloxy group could undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluoro group could increase its lipophilicity, potentially enhancing its ability to cross cell membranes .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound "2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one" falls within the category of complex organic molecules, often involving multi-step synthesis and detailed structural analysis. A closely related study outlines the synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, involving steps like benzoylation, cyclization with aromatic acids, aldehydes, and carbon disulfide to produce novel derivatives. These compounds' structures were confirmed through techniques like thin-layer chromatography, melting point determination, infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy (Dewangan et al., 2016).

Biological Activities

Antimicrobial Properties

The synthetic methodologies for similar quinazolinone and oxadiazole derivatives have been shown to yield compounds with significant antimicrobial properties. For instance, novel fluorine-containing 5-arylidene derivatives bearing quinazolinone and 4-thiazolidinone structures demonstrated notable in vitro antimicrobial activity against a range of bacteria and fungi, suggesting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).

Antitumor and Antiviral Activities

Certain quinazolinone analogs have been synthesized and evaluated for their in vitro antitumor activity, revealing compounds with broad-spectrum antitumor properties that are more potent than traditional treatments like 5-FU. This suggests a promising direction for cancer therapy research using quinazolinone derivatives (Al-Suwaidan et al., 2016). Similarly, some quinazolinone derivatives have shown antiviral activity, particularly against HIV, demonstrating the versatility of these compounds in medicinal chemistry (Parizadeh et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinazolinones act by interacting with enzymes or receptors in cells .

Properties

IUPAC Name

6-fluoro-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)21-15-19(28)12-13-22(21)29-27(32)36-17-24-30-25(31-35-24)20-10-6-7-11-23(20)34-16-18-8-4-3-5-9-18/h3-13,15H,2,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTPEIJVHFYKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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